![molecular formula C16H28BClO2 B14153734 (4R,5R)-2-[(1S)-1-chloroethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane CAS No. 141550-15-4](/img/structure/B14153734.png)
(4R,5R)-2-[(1S)-1-chloroethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5R)-2-[(1S)-1-chloroethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a dioxaborolane ring substituted with a chloroethyl group and two cyclohexyl groups. Its distinct configuration and reactivity make it a valuable subject of study for synthetic chemists and researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-2-[(1S)-1-chloroethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with a chloroethylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,5R)-2-[(1S)-1-chloroethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Oxidation Reactions: The boron center can be oxidized to form boronic acids or borates.
Reduction Reactions: The compound can undergo reduction to yield different boron-containing species.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can react with the chloroethyl group under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate are used to oxidize the boron center.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
Applications De Recherche Scientifique
Chemistry
In chemistry, (4R,5R)-2-[(1S)-1-chloroethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane is used as a building block for the synthesis of complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology and Medicine
The compound’s boron content makes it a candidate for boron neutron capture therapy (BNCT), a targeted cancer treatment. Additionally, its derivatives are studied for potential use as enzyme inhibitors or drug delivery agents.
Industry
In the industrial sector, this compound is explored for its potential in materials science, particularly in the development of boron-containing polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of (4R,5R)-2-[(1S)-1-chloroethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to potential biological effects. The boron center can also participate in coordination chemistry, influencing the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4R,5R)-2-[(1S)-1-bromoethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane
- (4R,5R)-2-[(1S)-1-iodoethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane
- (4R,5R)-2-[(1S)-1-methylethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane
Uniqueness
The uniqueness of (4R,5R)-2-[(1S)-1-chloroethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane lies in its specific chloroethyl substitution, which imparts distinct reactivity compared to its bromo, iodo, or methylethyl analogs. This unique reactivity makes it a versatile compound for various synthetic and research applications.
Propriétés
Numéro CAS |
141550-15-4 |
|---|---|
Formule moléculaire |
C16H28BClO2 |
Poids moléculaire |
298.7 g/mol |
Nom IUPAC |
(4R,5R)-2-[(1S)-1-chloroethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H28BClO2/c1-12(18)17-19-15(13-8-4-2-5-9-13)16(20-17)14-10-6-3-7-11-14/h12-16H,2-11H2,1H3/t12-,15-,16-/m1/s1 |
Clé InChI |
WAUFXFXKHQVFGA-DAXOMENPSA-N |
SMILES isomérique |
B1(O[C@@H]([C@H](O1)C2CCCCC2)C3CCCCC3)[C@@H](C)Cl |
SMILES canonique |
B1(OC(C(O1)C2CCCCC2)C3CCCCC3)C(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


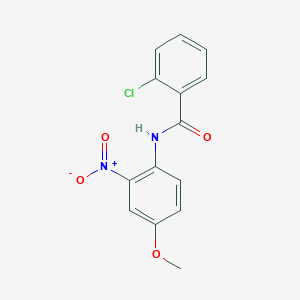
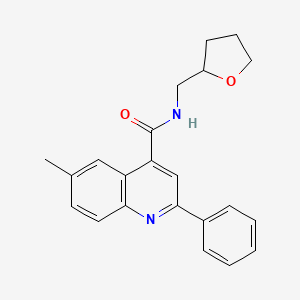
![6-bromo-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-imidazo[4,5-b]pyridine](/img/structure/B14153663.png)
![(R)-4,4'-([1,1'-binaphthalene]-2,2'-diylbis(oxy))dibutyric acid](/img/structure/B14153669.png)
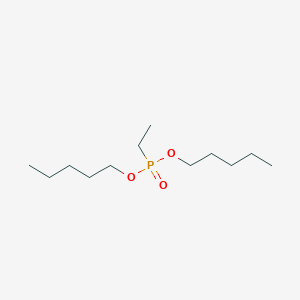
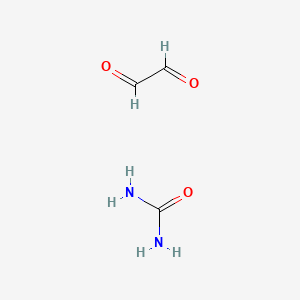
![4-[(2E)-2-[(5Z)-4,6-dioxo-5-[(4-sulfonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonic acid](/img/structure/B14153683.png)
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 4-acetamidobenzoate](/img/structure/B14153686.png)

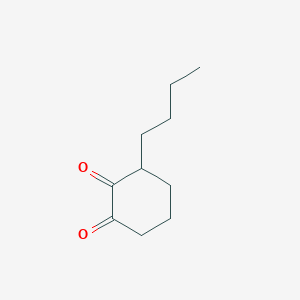
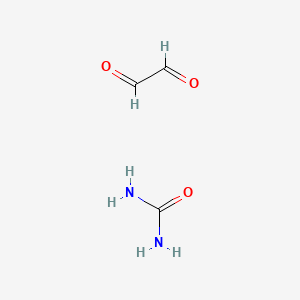
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B14153710.png)
![N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B14153714.png)

